molecular formula C5H4N6O2 B074979 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione CAS No. 1501-47-9

3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

Cat. No. B074979
CAS RN: 1501-47-9
M. Wt: 180.12 g/mol
InChI Key: XMMKYOZIGTXQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is a heterocyclic compound that has been widely studied for its potential therapeutic applications. It is a highly reactive molecule that has been found to exhibit a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. It has also been shown to have an effect on the expression of certain genes, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has been found to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-microbial effects by inhibiting the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione in lab experiments is its wide range of biological activities. This makes it a useful tool for studying a variety of biological processes. However, one limitation is its high reactivity, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many possible future directions for research on 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-viral agent, particularly for the treatment of emerging viral diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione can be achieved through a variety of methods. One commonly used method is the reaction of 3-aminopyrimidine-2,4,6(1H,3H,5H)-trione with hydrazine hydrate in the presence of a suitable catalyst. Another method involves the reaction of 3-amino-1,2,4-triazine-5,6-dione with cyanogen bromide. Both of these methods have been shown to be effective for the synthesis of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione.

Scientific Research Applications

3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases and as an anti-viral agent.

properties

CAS RN

1501-47-9

Product Name

3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

Molecular Formula

C5H4N6O2

Molecular Weight

180.12 g/mol

IUPAC Name

3-amino-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C5H4N6O2/c6-4-7-2-1(10-11-4)3(12)9-5(13)8-2/h(H4,6,7,8,9,11,12,13)

InChI Key

XMMKYOZIGTXQMC-UHFFFAOYSA-N

Isomeric SMILES

C12=NNC(=NC1=NC(=O)NC2=O)N

SMILES

C12=C(NC(=O)NC1=O)N=C(N=N2)N

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N=N2)N

Other CAS RN

1501-47-9

synonyms

3-amino-2,4,5,8,10-pentazabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione

Origin of Product

United States

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